2-(Diethylamino)ethyl 2,3-dihydro-3-phenyl-3-benzofurancarboxylate
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Overview
Description
2-(Diethylamino)ethyl 2,3-dihydro-3-phenyl-3-benzofurancarboxylate is a chemical compound with the molecular formula C21H25NO3. This compound is known for its unique structure, which includes a benzofuran ring fused with a phenyl group and a diethylaminoethyl ester. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl 2,3-dihydro-3-phenyl-3-benzofurancarboxylate typically involves the esterification of 2,3-dihydro-3-phenyl-3-benzofurancarboxylic acid with 2-(diethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl 2,3-dihydro-3-phenyl-3-benzofurancarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzofuran-3-carboxylic acid derivatives.
Reduction: Formation of benzofuran-3-ol derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
2-(Diethylamino)ethyl 2,3-dihydro-3-phenyl-3-benzofurancarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl 2,3-dihydro-3-phenyl-3-benzofurancarboxylate involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with various receptors or enzymes, modulating their activity. The benzofuran ring structure allows for interactions with biological membranes, potentially affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethyl 7-hydroxy-4-methylcoumarin: Similar in structure but contains a coumarin ring instead of a benzofuran ring.
3-(2-(Diethylamino)ethyl)phenol: Contains a phenol group instead of a benzofuran ring.
3-[2-(Diethylamino)ethyl]-1-[(4-fluorobenzyl)(methyl)amino]-3-phenyl-1,3-dihydro-2H-indol-2-one: Contains an indole ring instead of a benzofuran ring.
Uniqueness
2-(Diethylamino)ethyl 2,3-dihydro-3-phenyl-3-benzofurancarboxylate is unique due to its benzofuran ring structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
22194-37-2 |
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Molecular Formula |
C21H25NO3 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 3-phenyl-2H-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C21H25NO3/c1-3-22(4-2)14-15-24-20(23)21(17-10-6-5-7-11-17)16-25-19-13-9-8-12-18(19)21/h5-13H,3-4,14-16H2,1-2H3 |
InChI Key |
FHMICEFJCXNAPY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1(COC2=CC=CC=C21)C3=CC=CC=C3 |
Origin of Product |
United States |
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